
4-(3-Methoxyazetidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyazetidin-1-yl)quinazoline is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
Target of Action
The primary targets of 4-(3-Methoxyazetidin-1-yl)quinazoline Quinazoline derivatives, a group to which this compound belongs, have been found to have potential therapeutic applications in urinary bladder cancer therapy . They are known to target specific molecular pathways, making them promising candidates for targeted therapy .
Mode of Action
The exact mode of action of This compound Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The character of these interactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Biochemical Pathways
The specific biochemical pathways affected by This compound Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetics of quinazoline derivatives can be influenced by the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The molecular and cellular effects of This compound Quinazoline derivatives are known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The action of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, which can lead to drug-drug interactions and altered pharmacokinetics .
生化分析
Biochemical Properties
4-(3-Methoxyazetidin-1-yl)quinazoline has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have anticancer properties and can target MET kinase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyazetidin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with azetidine intermediates. One common method includes the use of microwave-assisted reactions, which have been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of phase-transfer catalysis and metal-mediated reactions are also common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions
4-(3-Methoxyazetidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinazoline N-oxides, while reduction reactions may yield various quinazoline derivatives with altered functional groups .
科学研究应用
4-(3-Methoxyazetidin-1-yl)quinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a broad range of biological activities, including anticancer and antimicrobial properties.
4-Quinazolinone: Known for its antimicrobial and anti-inflammatory activities.
2-Phenylquinazoline: Exhibits significant antibacterial activity against various strains.
Uniqueness
4-(3-Methoxyazetidin-1-yl)quinazoline stands out due to its unique azetidine moiety, which enhances its biological activity and specificity. This structural feature allows it to interact more effectively with molecular targets, making it a promising candidate for therapeutic applications.
属性
IUPAC Name |
4-(3-methoxyazetidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-9-6-15(7-9)12-10-4-2-3-5-11(10)13-8-14-12/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSLUKBGQRIMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
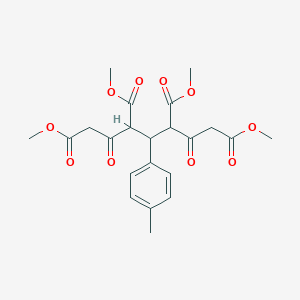
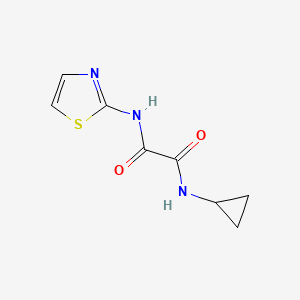
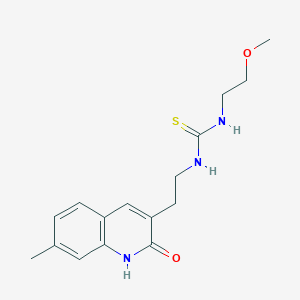
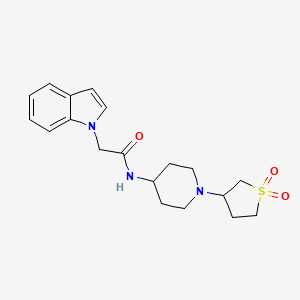
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2614690.png)
![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2614693.png)
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)
![2-(6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2614697.png)
![methyl 3-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzoate](/img/structure/B2614699.png)
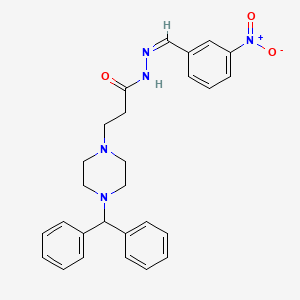
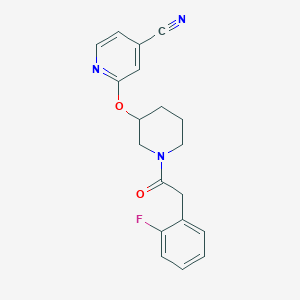
![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2614705.png)
